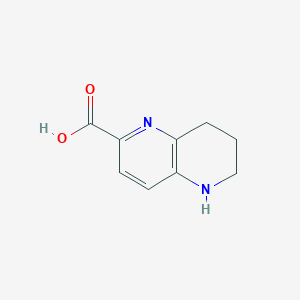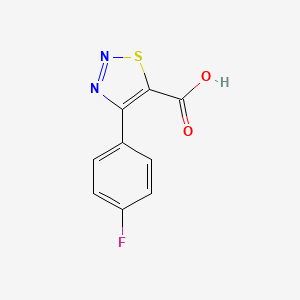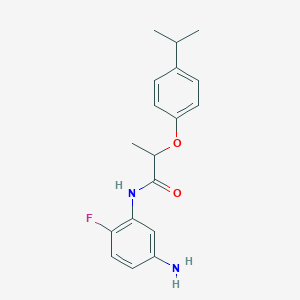
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide
Descripción general
Descripción
“N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide” is a chemical compound with the molecular formula C18H21FN2O2 and a molecular weight of 316.38 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (NH2) attached to a fluorophenyl group (C6H4F), which is connected to a propanamide group (CH2CH2CONH2) that is also attached to an isopropylphenoxy group (C6H4OCH(CH3)2) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of fluorinated compounds is crucial for developing new pharmaceuticals and materials. For example, the practical synthesis of fluorinated biphenyls, as demonstrated by Qiu et al. (2009), highlights the importance of developing efficient synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals, including anti-inflammatory and analgesic materials (Qiu et al., 2009).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of fluorinated compounds is essential for their development into effective therapeutics. The review by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including fluorinated amphetamines, underscores the complexity of predicting health risks associated with these substances and the necessity for thorough research in these areas (Nugteren-van Lonkhuyzen et al., 2015).
Applications in Cancer Therapy
Fluorinated compounds have found significant applications in cancer therapy, as evidenced by the widespread use of fluoropyrimidines like 5-Fluorouracil (5-FU) and related compounds. Gmeiner (2020) reviewed the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer, highlighting the synthesis methods, mechanisms of action, and the potential for personalized medicine (Gmeiner, 2020). Similarly, the clinical applications of fluorouracil and its derivatives, as reviewed by Heidelberger and Ansfield (1963), emphasize the clinical usefulness of these compounds in palliating advanced cancer patients (Heidelberger & Ansfield, 1963).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-17-10-14(20)6-9-16(17)19/h4-12H,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDOMZFWAGHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



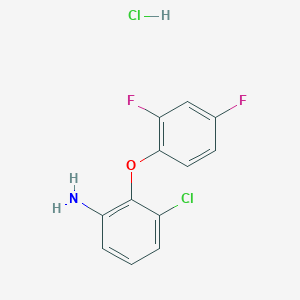
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
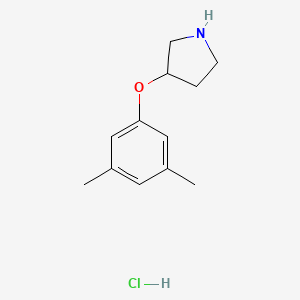
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
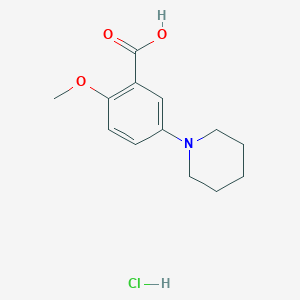
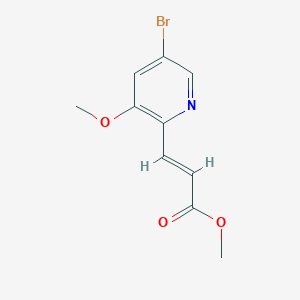
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
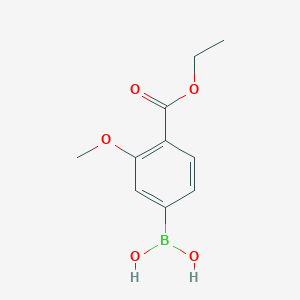
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
